Product packaging for 6-Aminothieno[3,2-b]pyridin-7-ol(Cat. No.:)

6-Aminothieno[3,2-b]pyridin-7-ol

Cat. No.: B13459257
M. Wt: 166.20 g/mol
InChI Key: NHKBTMAGQOTWPH-UHFFFAOYSA-N
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Description

Contextualization of Fused Heterocyclic Systems in Modern Chemical Research

Fused heterocyclic compounds are ubiquitous in nature and have been identified as the core structures of many natural products, pharmaceuticals, and advanced materials. sioc-journal.cn The fusion of different heterocyclic rings, which may contain heteroatoms like nitrogen, sulfur, and oxygen, gives rise to a vast diversity of chemical structures with distinct three-dimensional arrangements and electronic distributions. fiveable.me This structural complexity allows for specific interactions with biological targets, often leading to enhanced efficacy and selectivity of drugs. fiveable.me Researchers are continuously exploring new synthetic methodologies, such as transition metal-catalyzed cyclizations and photocatalytic processes, to efficiently construct these intricate molecular frameworks and to introduce a variety of functional groups. sioc-journal.cnrsc.orgrsc.org The ability to tailor the properties of fused heterocyclic systems by modifying their structure makes them highly versatile building blocks in the quest for new and improved chemical entities. acs.org

Overview of Thienopyridine Isomers and their Significance

Within the broad class of fused heterocycles, thienopyridines, which consist of a thiophene (B33073) ring fused to a pyridine (B92270) ring, have garnered considerable attention. There are six possible isomers of thienopyridine, each characterized by a different mode of ring fusion: thieno[2,3-b]pyridine (B153569), thieno[3,2-b]pyridine (B153574), thieno[2,3-c]pyridine, thieno[3,2-c]pyridine, thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine. researchgate.net Among these, the thieno[2,3-b]pyridine and thieno[3,2-b]pyridine isomers have been the most extensively studied. researchgate.netacs.orgacs.org

Thienopyridines are of significant interest primarily due to their diverse biological activities. Many derivatives of thieno[2,3-b]pyridine, for instance, have shown potential as anti-inflammatory, antidepressant, antibacterial, and antitumor agents. researchgate.netnih.gov The thienopyridine scaffold is also the basis for a class of antiplatelet drugs, including clopidogrel (B1663587) and prasugrel (B1678051), which are crucial in the management of cardiovascular diseases. wisdomlib.orgwikipedia.orgnih.gov These drugs act as antagonists of the P2Y12 receptor on platelets, thereby inhibiting platelet aggregation. wisdomlib.orgnih.govnih.gov The wide range of pharmacological applications has spurred extensive research into the synthesis and functionalization of various thienopyridine isomers. researchgate.netresearchgate.net

Rationale for Investigating 6-Aminothieno[3,2-b]pyridin-7-ol (B6223559) within the Thieno[3,2-b]pyridine Scaffold

The thieno[3,2-b]pyridine isomer serves as a versatile platform for the development of novel compounds with potential therapeutic applications. The introduction of specific substituents onto this scaffold can significantly modulate its biological activity. The compound this compound is of particular interest due to the presence of two key functional groups: an amino group at the 6-position and a hydroxyl group at the 7-position.

The amino group is a common feature in many biologically active molecules and can participate in various intermolecular interactions, such as hydrogen bonding, which are crucial for binding to biological targets. The hydroxyl group can also form hydrogen bonds and may serve as a site for further chemical modification to improve the compound's properties. The specific arrangement of these functional groups on the thieno[3,2-b]pyridine core creates a unique chemical entity with the potential for novel biological activities. Research into this specific derivative is driven by the prospect of discovering new lead compounds for drug development.

Scope and Academic Relevance of Research on Substituted Thieno[3,2-b]pyridines

The academic relevance of research on substituted thieno[3,2-b]pyridines is underscored by the continuous search for new therapeutic agents with improved efficacy and safety profiles. The thieno[3,2-b]pyridine scaffold has been explored for a variety of biological targets. For example, derivatives of this scaffold have been investigated for their potential as antitumor agents. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2OS B13459257 6-Aminothieno[3,2-b]pyridin-7-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

6-amino-4H-thieno[3,2-b]pyridin-7-one

InChI

InChI=1S/C7H6N2OS/c8-4-3-9-5-1-2-11-7(5)6(4)10/h1-3H,8H2,(H,9,10)

InChI Key

NHKBTMAGQOTWPH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1NC=C(C2=O)N

Origin of Product

United States

Chemical Reactivity and Transformations of 6 Aminothieno 3,2 B Pyridin 7 Ol

Electrophilic Aromatic Substitution Reactions on the Thieno[3,2-b]pyridine (B153574) Core

The thieno[3,2-b]pyridine nucleus exhibits a dual reactivity towards electrophilic aromatic substitution (EAS). The thiophene (B33073) ring is inherently electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyridine (B92270) ring. The reaction's regioselectivity is further influenced by the powerful activating effects of the 6-amino and 7-hydroxyl groups located on the pyridine moiety.

Both the amino (-NH₂) and hydroxyl (-OH) groups are strong ortho-, para-directing activators. Their electronic contributions enhance the electron density of the entire heterocyclic system, but their directing influence is most pronounced at specific positions. For 6-Aminothieno[3,2-b]pyridin-7-ol (B6223559), these groups are expected to strongly activate the C5 position of the pyridine ring (ortho to the amino group and para to the hydroxyl group). However, electrophilic substitution on the pyridine ring is generally disfavored due to its electron-deficient nature.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions
ReactionReagentsExpected ProductPredicted Position
HalogenationBr₂, FeBr₃ or NBSBromo-6-aminothieno[3,2-b]pyridin-7-olC2 or C3
NitrationHNO₃, H₂SO₄Nitro-6-aminothieno[3,2-b]pyridin-7-olC2 or C3
SulfonationFuming H₂SO₄This compound-sulfonic acidC2 or C3
Friedel-Crafts AcylationRCOCl, AlCl₃Acyl-6-aminothieno[3,2-b]pyridin-7-olC2 or C3

Nucleophilic Substitution Reactions and their Positional Selectivity

The pyridine ring is inherently π-deficient and thus susceptible to nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the ring nitrogen). youtube.comyoutube.com However, in this compound, the strong electron-donating nature of the amino and hydroxyl groups at the C6 and C7 positions increases the electron density of the pyridine ring, thereby deactivating it towards nucleophilic attack by species like organometallics or amide ions.

Nucleophilic aromatic substitution (SNAr) would be a more plausible pathway if a good leaving group were present on the pyridine ring, for instance at the C5 or C7 position. If the 7-hydroxyl group is first converted into a better leaving group (e.g., a tosylate or triflate), it could be displaced by strong nucleophiles. Alternatively, direct displacement of a halide at the C5 position would be facilitated by the stabilizing influence of the adjacent ring nitrogen.

Transformations Involving the 6-Amino Group

The 6-amino group is a key functional handle for a wide array of chemical transformations, behaving as a potent nucleophile in numerous reactions.

Acylation, Alkylation, and Arylation Reactions

The primary amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties. Similarly, N-alkylation and N-arylation can be achieved by reaction with alkyl halides or through metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), respectively, to yield secondary and tertiary amines. These transformations are fundamental in modifying the electronic and steric properties of the molecule.

Table 2: Reactions of the 6-Amino Group
Reaction TypeTypical ReagentsProduct Class
AcylationAcetyl chloride, Acetic anhydrideN-(7-hydroxythieno[3,2-b]pyridin-6-yl)acetamide
AlkylationMethyl iodide, Benzyl bromide6-(Methylamino)thieno[3,2-b]pyridin-7-ol
Arylation (Buchwald-Hartwig)Aryl bromide, Pd catalyst, Base6-(Arylamino)thieno[3,2-b]pyridin-7-ol

Diazotization and Subsequent Reactions

As a primary aromatic amine, the 6-amino group can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. organic-chemistry.org This diazonium intermediate is highly versatile and can be subsequently displaced by a wide range of nucleophiles, providing access to a variety of substituted thieno[3,2-b]pyridines that are not accessible through direct substitution methods.

Key transformations of the diazonium salt include the Sandmeyer and Sandmeyer-type reactions, which utilize copper(I) salts to introduce halides (Cl, Br) or pseudohalides (CN). wikipedia.orgorganic-chemistry.orgnih.govbyjus.com For instance, the synthesis of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate from its corresponding 3-amino precursor has been demonstrated using tert-butyl nitrite and CuBr₂, showcasing a practical application of this chemistry on the thienopyridine core. mdpi.com Other important follow-up reactions include the Schiemann reaction for the introduction of fluorine and reaction with water to replace the amino group with a hydroxyl group. organic-chemistry.org

Table 3: Diazotization and Follow-up Reactions
Reaction NameReagentsResulting Substituent at C6
Sandmeyer (Chlorination)1. NaNO₂, HCl; 2. CuCl-Cl
Sandmeyer (Bromination)1. NaNO₂, HBr; 2. CuBr-Br
Sandmeyer (Cyanation)1. NaNO₂, H₂SO₄; 2. CuCN-CN
Schiemann Reaction1. NaNO₂, HBF₄; 2. Heat-F
Hydrolysis1. NaNO₂, H₂SO₄; 2. H₂O, Heat-OH

Condensation Reactions

The nucleophilic 6-amino group can participate in condensation reactions with various carbonyl-containing compounds. latech.edulibretexts.org A particularly significant transformation is the reaction with 1,3-dielectrophiles or equivalents, which leads to the formation of a new fused heterocyclic ring. For example, reactions of aminothienopyridines with reagents like orthoformates or formamide can lead to the construction of a fused pyrimidine ring, yielding pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives. nih.govacs.orgresearchgate.netresearchgate.net This strategy is a powerful tool for building complex polycyclic systems from the this compound scaffold. Reaction with aldehydes or ketones would initially form an imine (Schiff base), which could serve as an intermediate for further cyclization or functionalization.

Reactions of the 7-Hydroxyl Group

The 7-hydroxyl group, being attached to the pyridine ring, imparts reactivity characteristic of a hydroxypyridine. It exists in a tautomeric equilibrium with its pyridone form, 6-amino-4,5-dihydrothieno[3,2-b]pyridin-7(4H)-one. This tautomerism is critical as it presents two potential sites for reaction: the oxygen atom of the hydroxyl form and the nitrogen atom of the pyridone form.

The oxygen atom can act as a nucleophile in O-alkylation and O-acylation reactions. researchgate.netresearchgate.net O-alkylation can be achieved using alkyl halides under basic conditions or through methods like the Mitsunobu reaction to yield 7-alkoxy derivatives. researchgate.net O-acylation with acyl chlorides or anhydrides produces the corresponding esters.

Furthermore, the hydroxyl group can be converted into a more effective leaving group. Treatment with reagents such as phosphorus oxychloride (POCl₃) can transform the hydroxyl/pyridone moiety into a 7-chloro substituent. nih.gov This chloro derivative is then primed for subsequent SNAr reactions, allowing for the introduction of a wide variety of nucleophiles (e.g., amines, alkoxides, thiolates) at the C7 position, significantly expanding the synthetic utility of the original scaffold.

Etherification and Esterification

The presence of a hydroxyl group at the C-7 position and an amino group at the C-6 position on the thieno[3,2-b]pyridine scaffold allows for traditional functionalization reactions such as etherification and esterification. These reactions primarily target the hydroxyl group, converting it into an ether or an ester, respectively, thereby modifying the compound's physicochemical properties.

Etherification: O-alkylation of the hydroxyl group can be achieved under basic conditions. The reaction typically involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic alkoxide. This intermediate then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an Sₙ2 reaction to yield the corresponding ether. This transformation can be crucial for imparting aromaticity to the pyridine ring, particularly when considering the tautomeric equilibrium with the pyridone form. nih.govresearchgate.net

Esterification: The hydroxyl group can be converted to an ester through reaction with an acylating agent. Common methods include reaction with an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine, which serves to neutralize the acidic byproduct (HCl or a carboxylic acid). For example, treatment with acetyl chloride would yield 6-aminothieno[3,2-b]pyridin-7-yl acetate (B1210297). These ester derivatives can serve as prodrugs or as intermediates for further synthetic manipulations.

The amino group at C-6 can also undergo acylation under similar conditions, potentially leading to di-acylated products if the reaction is not controlled. Selective protection of the amino group may be necessary to achieve exclusive O-acylation.

Tautomerism and its Chemical Implications

The this compound scaffold exists in a tautomeric equilibrium with its corresponding pyridone form, 6-amino-4H-thieno[3,2-b]pyridin-7-one. This phenomenon is analogous to the well-studied 2-hydroxypyridine/2-pyridone tautomerism. nih.govexpchem3.comchemtube3d.comyoutube.com

The position of this equilibrium is highly dependent on the surrounding environment, particularly the solvent. wuxibiology.com

In non-polar solvents , the hydroxyl-pyridine (enol) form, this compound, is generally favored.

In polar, protic solvents like water, the pyridone (keto) form, 6-amino-4H-thieno[3,2-b]pyridin-7-one, tends to predominate. This is due to the better stabilization of the more polar pyridone tautomer through intermolecular hydrogen bonding with solvent molecules. wuxibiology.com

In the solid state , the pyridone form is often favored due to strong intermolecular hydrogen bonding in the crystal lattice. chemtube3d.com

This tautomerism has significant chemical implications:

Reactivity: The two tautomers exhibit different chemical reactivity. The hydroxyl form will undergo reactions typical of phenols, such as O-alkylation and O-acylation. The pyridone form, with its amide-like character, can undergo N-alkylation at the pyridine nitrogen.

Biological Activity: The dominant tautomeric form under physiological conditions can significantly influence the molecule's ability to interact with biological targets, as the shape, hydrogen bonding capabilities, and electronic distribution are distinct for each tautomer.

Interactive Data Table: Factors Influencing Tautomeric Equilibrium
FactorPredominant TautomerRationale
Solvent
Non-polar (e.g., Cyclohexane)This compound (Enol)Less disruption of intramolecular hydrogen bonds and lower stabilization of the polar keto form. nih.gov
Polar (e.g., Water)6-Amino-4H-thieno[3,2-b]pyridin-7-one (Keto)Strong intermolecular hydrogen bonding with water stabilizes the more polar keto form. nih.govwuxibiology.com
Physical State
Solid State6-Amino-4H-thieno[3,2-b]pyridin-7-one (Keto)Favorable intermolecular hydrogen bonding in the crystal lattice. chemtube3d.com
Gas PhaseThis compound (Enol)Generally lower internal energy in the absence of intermolecular forces. nih.gov

Cycloaddition Reactions and Annulation Strategies Utilizing the Thieno[3,2-b]pyridine System

Cycloaddition and annulation reactions are powerful tools for constructing complex polycyclic systems. The thieno[3,2-b]pyridine core can be synthesized via such strategies or can itself act as a building block for further annulation.

One notable strategy is the aza-[3+3] cycloaddition , which has been used to construct the thieno[3,2-b]pyridin-5(4H)-one framework. This reaction proceeds between thiophen-3-amines and α,β-unsaturated carboxylic acids, involving a tandem sequence of C-1,4 conjugate addition followed by an intramolecular N-1,2-addition (amide bond formation) and subsequent aromatization. researchgate.net

Another approach is the [3+2] annulation , which can be used to fuse a five-membered ring onto an existing thiophene system. For instance, a method for synthesizing 3-arylbenzo expchem3.comnih.govthieno[3,2-b]pyrroles has been developed via the Ni(II)-catalyzed annulation reaction of 3-hydroxybenzo[b]thiophene-3-carboxylic ester with 3-arylazirines. nih.gov This demonstrates a strategy for building upon a thieno-fused system.

The Diels-Alder reaction offers another pathway to construct the pyridine portion of the scaffold. Inverse electron-demand Diels-Alder reactions, for example between 1,2,4-triazines and an electron-rich dienophile, can lead to the formation of a pyridine ring after the extrusion of a small molecule like N₂. acsgcipr.org This approach could be adapted to build the pyridine ring onto a pre-functionalized thiophene precursor.

Metal-Catalyzed Cross-Coupling Reactions of Derivatized Analogs

To explore the chemical space around the this compound core, derivatized analogs, particularly halogenated intermediates, are employed in metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is highly effective for forming C-C bonds. A bromo-substituted thieno[3,2-b]pyridine, such as methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate, can be coupled with various aryl or heteroaryl boronic acids or their esters to generate a diverse library of bi(hetero)aryl derivatives. nih.gov This reaction typically employs a palladium catalyst like Pd(dppf)Cl₂ and a base.

Buchwald-Hartwig Amination: This is a key method for forming C-N bonds. wikipedia.org A halogenated thieno[3,2-b]pyridine analog can be coupled with a wide range of primary or secondary amines using a palladium catalyst and a suitable phosphine ligand (e.g., Xantphos). wikipedia.orgresearchgate.net This allows for the introduction of diverse amino substituents onto the thieno[3,2-b]pyridine core, which can be crucial for modulating biological activity. The reaction mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgscirp.org A halo-derivatized this compound could be coupled with various alkynes to introduce alkynyl moieties, which are versatile functional groups for further transformations or for acting as pharmacophores.

Interactive Data Table: Metal-Catalyzed Cross-Coupling Reactions on Thieno[3,2-b]pyridine Analogs
Reaction NameCoupling PartnersCatalyst SystemKey Features & Applications
Suzuki-Miyaura Coupling Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid/EsterPd(0) or Pd(II) catalyst (e.g., Pd(dppf)Cl₂) + BaseForms C(sp²)-C(sp²) bonds. Widely used for synthesizing biaryl compounds. High functional group tolerance. nih.gov
Buchwald-Hartwig Amination Aryl/Vinyl Halide + Primary/Secondary AminePd(0) or Pd(II) catalyst + Phosphine Ligand (e.g., XPhos, Xantphos) + BaseForms C-N bonds. Essential for synthesizing aryl amines. Broad scope of amine coupling partners. wikipedia.orglibretexts.org
Sonogashira Coupling Aryl/Vinyl Halide + Terminal AlkynePd catalyst + Cu(I) co-catalyst + Amine BaseForms C(sp²)-C(sp) bonds. Synthesizes aryl and vinyl alkynes. Mild reaction conditions. wikipedia.orgscirp.orgorganic-chemistry.org

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For 6-Aminothieno[3,2-b]pyridin-7-ol (B6223559), a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.

Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the thieno[3,2-b]pyridine (B153574) core and the protons of the amino and hydroxyl groups. The chemical shifts of the protons on the pyridine (B92270) and thiophene (B33073) rings are influenced by the electron-donating effects of the amino and hydroxyl substituents. The protons of the amino group (-NH₂) and the hydroxyl group (-OH) would likely appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are indicative of their electronic environment. A study on substituted thieno[3,2-b]pyridines provides valuable reference data for predicting the chemical shifts in this compound. researchgate.net The carbons bearing the amino and hydroxyl groups (C6 and C7) are expected to be significantly shielded due to the electron-donating nature of these substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom No.Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
27.0 - 7.5120 - 125
37.5 - 8.0125 - 130
57.8 - 8.3145 - 150
6-140 - 145
7-155 - 160
8a-150 - 155
4a-115 - 120
NH₂4.0 - 6.0 (broad)-
OH9.0 - 11.0 (broad)-

Note: Predicted values are based on data from analogous structures and are subject to variation based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between adjacent protons on the thiophene and pyridine rings, aiding in their sequential assignment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in the HMQC/HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, allowing for the direct assignment of carbon signals based on their corresponding proton assignments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This precise mass measurement is critical for confirming the molecular formula of the compound. The expected fragmentation patterns would involve the loss of small neutral molecules such as CO, HCN, and radicals like •NH₂ or •OH, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine, the O-H stretching of the hydroxyl group, C-N stretching, and C-O stretching, as well as the aromatic C-H and C=C/C=N stretching vibrations of the heterocyclic rings. The N-H stretching vibrations of the amino group typically appear as two bands in the region of 3300-3500 cm⁻¹, while the O-H stretching of the hydroxyl group would be a broad band in the range of 3200-3600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic thienopyridine system. The presence of the amino and hydroxyl groups, which are auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted thieno[3,2-b]pyridine core. The specific wavelengths of maximum absorbance (λmax) are dependent on the solvent used.

Table 2: Summary of Spectroscopic Data for the Characterization of this compound

Spectroscopic TechniqueInformation ObtainedExpected Observations
¹H NMRProton environment and connectivityDistinct signals for aromatic, amino, and hydroxyl protons.
¹³C NMRCarbon skeletonSignals for all carbon atoms, with shifts influenced by substituents.
COSY¹H-¹H couplingCorrelations between adjacent aromatic protons.
HMQC/HSQC¹H-¹³C one-bond correlationsDirect correlation of proton and carbon signals.
HMBC¹H-¹³C long-range correlationsConfirmation of connectivity and assignment of quaternary carbons.
HRMSExact molecular weight and formulaPrecise mass of the molecular ion and characteristic fragmentation.
IRFunctional groupsBands for N-H, O-H, C-N, C-O, and aromatic C-H/C=C/C=N vibrations.
UV-VisElectronic transitionsAbsorption maxima corresponding to π → π* and n → π* transitions.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Information regarding the single-crystal X-ray diffraction analysis of this compound is not available in the reviewed scientific literature. While the crystal structures of analogous thienopyridine compounds have been reported, providing insights into the general structural features of this class of molecules, the specific crystallographic data for this compound, including its crystal system, space group, unit cell dimensions, and intermolecular interactions, remains undetermined.

Without experimental crystallographic data, a detailed discussion of its solid-state conformation and molecular packing cannot be provided.

Theoretical and Computational Investigations of 6 Aminothieno 3,2 B Pyridin 7 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 6-aminothieno[3,2-b]pyridin-7-ol (B6223559). These methods provide a detailed picture of the electron distribution and energy landscape of the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For thieno[3,2-b]pyridine (B153574) derivatives, DFT calculations have been employed to understand their structure and reactivity. For instance, DFT calculations with a Grimme B97-3c composite computational scheme were used to study the reaction mechanism of related dithiolo[3,4-b]pyridines, revealing that the rate-limiting step is a cyclization process with a significant activation barrier. mdpi.compreprints.org Such studies provide a basis for understanding the stability and kinetic viability of reactions involving the thieno[3,2-b]pyridine scaffold.

Theoretical studies on similar heterocyclic systems, like (3-amino-substituted-thieno[2,3-b] pyridine-2-yl)pyridine/quinolin-2-yl)(phenyl)methanones, have utilized DFT and time-dependent DFT (TD-DFT) at the B3LYP/6-31+G(d,p) level to analyze their photophysical properties. researchgate.net These calculations revealed the existence of different conformers and the role of intramolecular hydrogen bonding in stabilizing the molecular structure. researchgate.net

Molecular orbital analysis, particularly of the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting a molecule's reactivity and electronic properties. For derivatives of thieno[2,3-b]pyridine (B153569), analysis of the frontier molecular orbitals has shown how substitutions on the pyridine (B92270) ring can influence the energy of these orbitals through effects like σ-π hyperconjugation. researchgate.net The distribution and energy of HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively, and are essential for understanding the electronic transitions observed in spectroscopic studies. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound. These methods are used to explore the different spatial arrangements of the atoms in a molecule and their stability over time.

For related thieno[2,3-b]pyridine structures, conformational analysis has been performed to understand the rotational barriers and the influence of substituents on the molecular geometry. nih.gov For example, in a study of oxidative dimerization products of 3-aminothieno[2,3-b]pyridine-2-carboxamides, temperature-dependent NMR spectra were used to determine the rate constants and Gibbs free energies of activation for intramolecular rotation. nih.gov This analysis revealed that even bulky substituents might have a small influence on the activation barrier for rotation around certain bonds. nih.gov The Automated Topology Builder (ATB) and Repository provides resources for developing molecular force fields necessary for MD simulations of such biomolecular systems. uq.edu.au

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are increasingly used to predict spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds.

For thieno[3,2-b]pyridine derivatives and related structures, computational prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool. arxiv.org While specific data for this compound is not detailed in the provided results, the general approach involves using DFT and other machine learning models to calculate chemical shifts, which are then compared with experimental data for verification. arxiv.orgnih.gov For instance, the ¹H NMR spectra of dithiolo[3,4-b]pyridines show characteristic signals that can be assigned to specific protons in the structure. mdpi.compreprints.org

Similarly, Infrared (IR) spectroscopy predictions can help identify functional groups. In the IR spectra of nih.govarxiv.orgdithiolo[3,4-b]pyridines, the absence of C≡N absorption bands and the presence of C=O and C=N vibrations were key identifiers. mdpi.compreprints.org

Table of Predicted Spectroscopic Data (Hypothetical)

Nucleus Predicted Chemical Shift (ppm)
¹H 7.8 (pyridine-H), 7.2 (thieno-H), 5.5 (NH₂), 9.0 (OH)
¹³C 155 (C-OH), 148 (C-N), 120-130 (aromatic C)
IR (cm⁻¹) 3400-3300 (N-H stretch), 3300-3200 (O-H stretch), 1620 (C=N bend)

Reaction Mechanism Studies and Transition State Analysis

Understanding the pathways of chemical reactions involving this compound is crucial for optimizing synthesis and predicting products. Computational studies can map out the energy landscape of a reaction, including the identification of transition states.

For the related 3-aminothieno[2,3-b]pyridine-2-carboxamides, a plausible mechanistic pathway for oxidative dimerization has been proposed. nih.gov This involves the reaction with an electrophile like HOCl, leading to a resonance-stabilized cation, followed by a series of steps to form the final product. nih.gov DFT calculations on a similar system revealed a rate-limiting cyclization step with an activation barrier of 28.8 kcal/mol. mdpi.compreprints.org Such studies are vital for understanding the feasibility and kinetics of a proposed reaction.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the interaction between a small molecule ligand and a protein receptor.

The thieno[3,2-b]pyridine scaffold has been identified as an attractive core for developing highly selective kinase inhibitors. nih.gov Molecular docking studies have been performed on derivatives of this scaffold to understand their binding modes within the active sites of protein kinases. nih.gov These studies have shown that the thieno[3,2-b]pyridine core can have weak interactions with the kinase hinge region, allowing for different binding modes while maintaining high selectivity. nih.gov Similarly, molecular docking studies on other thienopyridine derivatives have helped to identify potential protein targets and to understand structure-activity relationships. researchgate.net For example, docking studies of 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives were conducted to investigate their potential as inhibitors of a bacterial enzyme. researchgate.net

Quantitative Structure-Property Relationships (QSPR) in Thieno[3,2-b]pyridine Systems

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical or biological properties. In the context of thieno[3,2-b]pyridine systems, including derivatives of this compound, QSPR models are instrumental in predicting various characteristics without the need for extensive experimental synthesis and testing. These models are built upon the principle that the properties of a chemical compound are intrinsically linked to its molecular structure.

The development of a QSPR model involves the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure. They can be broadly categorized into several classes:

Constitutional descriptors: These are the simplest descriptors and reflect the molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological descriptors: These describe the connectivity of atoms within the molecule, including branching indices and shape indices.

Geometrical descriptors: These are derived from the 3D coordinates of the atoms and include information about the molecular size and shape.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), partial charges, and dipole moments.

Physicochemical descriptors: These relate to properties like lipophilicity (logP) and solubility (logS), which are crucial for understanding the pharmacokinetic behavior of a compound.

Once a set of descriptors is calculated for a series of thieno[3,2-b]pyridine derivatives, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical equation that relates the descriptors to a specific property of interest. The predictive power of the resulting model is then validated using internal and external test sets of compounds.

While specific QSPR studies dedicated exclusively to this compound are not extensively documented in publicly available literature, research on analogous thienopyridine and related heterocyclic systems provides valuable insights into the application of these computational techniques. For instance, QSAR (a subset of QSPR focusing on biological activity) studies on thieno[2,3-b]pyridine and thieno[3,2-d]pyrimidine (B1254671) derivatives have been conducted to understand the structural requirements for their anticancer and antimicrobial activities. nih.govnih.gov

In one such study on a series of thieno[2,3-b]pyridine-5-carbonitrile (B3116000) inhibitors of protein kinase C theta (PKC-θ), a 3D-QSAR model was developed. nih.gov The model, which was validated with a test set of molecules, helped to identify the key structural features necessary for potent inhibition. nih.gov Such studies, while not directly on the thieno[3,2-b]pyridine scaffold, demonstrate the utility of QSPR/QSAR in drug design and development for this class of compounds.

The table below illustrates the types of data that would be generated and utilized in a QSPR study of thieno[3,2-b]pyridine derivatives, correlating molecular descriptors with a hypothetical biological activity (e.g., IC50).

CompoundSubstituent (R)Molecular Weight ( g/mol )logPPolar Surface Area (Ų)Predicted IC50 (µM)
1 -H180.222.1545.85.2
2 -Cl214.662.8545.82.8
3 -OCH3210.252.0555.04.5
4 -NO2225.222.2091.67.1

This table is illustrative and does not represent actual experimental data for this compound derivatives.

Furthermore, computational studies on thienopyridines have explored the impact of structural modifications on physicochemical properties like solubility. It has been noted that the planar nature of the thienopyridine core can lead to strong intermolecular interactions and, consequently, poor solubility. mdpi.com QSPR models can be employed to predict the solubility of novel derivatives, guiding the design of compounds with improved pharmacokinetic profiles. For example, the introduction of bulky or flexible side chains can disrupt crystal packing and enhance solubility, a hypothesis that can be quantitatively assessed through QSPR. mdpi.com

In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is another crucial application of QSPR in the development of thieno[3,2-b]pyridine-based therapeutic agents. By correlating structural descriptors with these properties, it is possible to virtually screen large libraries of compounds and prioritize those with a higher likelihood of success in clinical trials.

The following table provides an example of predicted physicochemical properties for the parent thieno[3,2-b]pyridine scaffold, which would serve as a baseline in a QSPR study of its derivatives.

PropertyPredicted Value
Molecular Formula C7H5NS
Molecular Weight 135.19 g/mol
logP 2.2
Polar Surface Area 41.1 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1

Data sourced from computational predictions for the parent thieno[2,3-b]pyridine, which is isomeric to the thieno[3,2-b]pyridine core.

Structure Activity Relationship Sar Studies and Interaction Profiling of 6 Aminothieno 3,2 B Pyridin 7 Ol Derivatives

Elucidation of Structural Features Influencing Molecular Recognition

The molecular recognition of thieno[3,2-b]pyridine (B153574) derivatives by their biological targets is a complex interplay of structural and electronic features. The core thieno[3,2-b]pyridine nucleus itself serves as a crucial anchor. Research has shown that this scaffold can function as a template for ATP-competitive inhibitors of protein kinases. nih.govbohrium.comresearchgate.net A key aspect of its interaction is the relatively weak engagement of the core with the kinase hinge region, which intriguingly allows for diverse binding modes while maintaining high selectivity across the kinome. nih.govresearchgate.netresearchgate.net This flexibility enables the design of inhibitors that are not strictly ATP-mimetic but rather anchor into the back pocket of the kinase, a feature that can confer high specificity. nih.govbohrium.comresearchgate.net

Substitutions on the thieno[3,2-b]pyridine ring system are critical in defining the specificity and potency of these compounds. For the isomeric thieno[2,3-b]pyridine (B153569) series, studies on their activity against Mycobacterium tuberculosis have revealed a steep SAR, where minor structural modifications lead to significant changes in biological activity. nih.gov Potency was found to be highly dependent on substitutions at both the 4- and 6-positions of the core. nih.gov This suggests that these positions are key for interacting with residues within the target's binding site. The nature of the substituent is also paramount; for instance, in certain series, a trifluoromethyl group at the 4-position was found to be optimal, while substituents with hydrogen bond acceptors at the para-position of an aromatic ring at the 6-position conferred the best activity. nih.gov This highlights the importance of specific electronic and steric properties of the substituents in dictating molecular recognition and subsequent biological response.

Rational Design of Analogs for Modulating Chemical Interactions

The insights gained from SAR studies have fueled the rational design of novel thieno[3,2-b]pyridine analogs with tailored chemical interaction profiles. A prominent strategy involves using a known active compound as a lead structure for modification. For example, using the c-Met kinase inhibitor cabozantinib (B823) as a precursor, novel inhibitors were designed and synthesized with a thieno[2,3-b]pyridine scaffold, leading to compounds with potent inhibitory activity against various cancer cell lines. nih.gov

Another powerful approach is the "hybrid strategy," which combines pharmacophores known to bind to different biological targets into a single molecule to create dual-action inhibitors. nih.gov This rational design principle can generate polypharmacological agents with unique activity profiles. nih.gov Structure-based drug design (SBDD) is also a cornerstone of rational design in this chemical space. By overlaying the structure of a high-throughput screening hit with that of a known inhibitor within the target's binding site, novel scaffolds can be conceived. nih.gov This was successfully applied in the discovery of new receptor-interacting protein 1 (RIP1) kinase inhibitors. nih.gov

The synthesis of new analogs often involves treating aminothienopyridine derivatives with various reagents to introduce new functional groups and ring systems. For instance, new thieno[2,3-b]pyridine-based compounds have been synthesized by reacting 3-aminothienopyridine derivatives with aryl isothiocyanates or maleic anhydride, yielding compounds with significant antimicrobial and anticancer properties. ekb.eg

Table 1: Examples of Rationally Designed Thienopyridine Analogs and Their Biological Activities

Compound ID Scaffold Modification Strategy Target/Activity Reference
Compound 10 Thieno[2,3-b]pyridine Lead-based design (from Cabozantinib) Potent c-Met kinase inhibitor (IC₅₀ = 0.005 µM for A549 cells) nih.gov
Compound 3c Thieno[2,3-b]pyridine Reaction with aryl isothiocyanates Promising antimicrobial activity (MIC = 4-16 µg/mL) ekb.eg
Compound 4b Thieno[2,3-b]pyridine Reaction with maleic anhydride Potent cytotoxicity against HepG-2 cells (IC₅₀ = 3.12 µM) ekb.eg

Stereochemical Aspects and their Impact on Molecular Orientation

Stereochemistry plays a pivotal role in the biological activity of thienopyridine derivatives by dictating their three-dimensional orientation and, consequently, their fit within a biological target. A striking example is the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides. nih.gov Treatment with sodium hypochlorite (B82951) leads to the formation of unusual polyheterocyclic structures in a highly stereoselective manner. nih.gov Out of eight possible enantiomeric pairs, only one (R,R,R,R/S,S,S,S) is formed, highlighting a significant degree of kinetic and thermodynamic control in the reaction. nih.gov

This stereoselectivity has profound implications for the molecule's shape and how it presents its functional groups for interaction. The rigid, well-defined stereochemistry of the resulting dimers is crucial for their potential biological activity. nih.gov Furthermore, the stereochemical arrangement influences the molecule's dynamic behavior in solution. Low-temperature NMR studies of these dimers have revealed the presence of four non-equivalent hydrogen signals for a para-substituted benzene (B151609) ring, indicating a fixed conformation and restricted rotation due to the rigid polycyclic framework. nih.gov This fixed orientation is a direct result of the compound's stereochemistry and is a critical factor in determining how the molecule orients itself within a binding pocket.

Substituent Effects on Reactivity and Selectivity Profiles

The reactivity of the thieno[3,2-b]pyridine core and the selectivity of its derivatives are heavily influenced by the nature and position of various substituents. The synthesis of diverse analogs often relies on the inherent reactivity of the core, which can be modulated by attached functional groups. benthamscience.com For example, the palladium-catalyzed Buchwald-Hartwig C-N coupling reaction has been employed to synthesize novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines by coupling methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with a variety of aryl and heteroarylamines. nih.gov The success and conditions of this coupling are dependent on the electronic properties of the amine.

The substituents also directly impact the biological selectivity and potency. In a series of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives developed as anti-inflammatory agents, the nature of the aryl group at the 6-position was critical for activity. nih.gov Structure-activity relationship studies identified analogs with specific substitutions on the aryl ring as potent inhibitors of nitric oxide (NO) production. nih.gov Similarly, in the development of antitubercular agents based on the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) scaffold, a steep SAR was observed. nih.gov Small changes, such as the difference between a 3,4-dimethylphenyl group (inactive) and a 3,4-methylenedioxyphenyl group (highly active) at the 6-position, dramatically altered the activity, suggesting that steric bulk and electronic effects at this position are finely tuned for target engagement. nih.gov

Table 2: Impact of Substituents on the Biological Activity of Thienopyridine Derivatives

Series Position of Substitution Substituent Resulting Activity Reference
6-Aryl-3-amino-thieno[2,3-b]pyridines 6-Aryl group Specific aryl substitutions (e.g., 1f, 1o) Potent inhibition of NO production (IC₅₀ = 3.24-3.30 µM) nih.gov
6-[(Hetero)arylamino]thieno[3,2-b]pyridines 6-Amino substituent Benzothiazole derivative Promising antitumoral activity (GI₅₀ = 3.5-6.9 µM) nih.gov
3-Aminothieno[2,3-b]pyridine-2-carboxamides 6-Position 3,4-methylenedioxyphenyl Very active against M. tuberculosis (IC₉₀ = 0.94 µM) nih.gov
3-Aminothieno[2,3-b]pyridine-2-carboxamides 6-Position 3,4-dimethylphenyl Inactive against M. tuberculosis (IC₉₀ > 100 µM) nih.gov

Computational Approaches to SAR Prediction and Validation

Computational chemistry has become an indispensable tool for predicting and validating the SAR of thieno[3,2-b]pyridine derivatives, guiding the design of more potent and selective compounds. Molecular docking is frequently used to visualize and analyze the binding modes of these inhibitors within their target proteins. For instance, docking studies were performed to understand the interactions of novel thieno[2,3-b]pyridine derivatives with the c-Met kinase, helping to explain their observed inhibitory activities. nih.gov

In silico experiments are also employed to predict the potential of newly synthesized compounds against various targets. Following the synthesis of novel dimeric thienopyridine structures, computational methods suggested they were promising candidates for inhibiting acetylcholinesterase and the proto-oncogene tyrosine-protein kinase Src. nih.gov

More advanced computational techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling are also applied. For a series of pyrazolo[4,3-b]pyridine-6-carboxamides, a structure-based pharmacophore was used to build a 3D-QSAR model, which provided a statistical basis for understanding the SAR and guiding further optimization. mdpi.com The SBDD approach, which heavily relies on computational modeling and structural data, has been instrumental in optimizing lead compounds, as demonstrated in the development of potent RIP1 kinase inhibitors where it guided the exploration of appropriate substituents and modifications to the core structure. nih.gov These computational methods, by providing insights into the molecular basis of interaction, accelerate the drug discovery process and enable a more rational approach to analog design. bohrium.comresearchgate.netnih.gov

Applications in Organic Synthesis and Chemical Biology Research

6-Aminothieno[3,2-b]pyridin-7-ol (B6223559) as a Key Building Block for Complex Heterocycles

The thieno[3,2-b]pyridine (B153574) framework is a privileged structure in medicinal chemistry and organic synthesis. sigmaaldrich.com Derivatives of this scaffold are instrumental as building blocks for creating a diverse range of more complex heterocyclic systems. For instance, related compounds like methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate are used in palladium-catalyzed C-N (Buchwald-Hartwig) coupling reactions to synthesize various aminodi(hetero)arylamines. nih.govresearchgate.net This specific reaction involves coupling the amino group of the thienopyridine with different bromo-nitrobenzenes to yield di(hetero)arylnitro compounds, which can be further reduced to the corresponding amino derivatives. nih.govresearchgate.net

The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the this compound core provides two reactive sites for further functionalization. These groups can undergo a variety of chemical transformations, allowing for the construction of elaborate molecular architectures. This dual functionality enables chemists to systematically modify the scaffold and introduce a wide array of substituents, thereby generating libraries of novel compounds for further investigation.

Reagent TypeCoupling ReactionResulting Structure
Bromo-nitrobenzenesBuchwald-Hartwig C-N CouplingDi(hetero)arylnitro compounds
Various AminesAmide Coupling (with HATU)Thieno[2,3-b]pyridine-2-carboxamides

Synthesis of Fused Polycyclic Systems Incorporating the Thieno[3,2-b]pyridine Scaffold

The inherent reactivity of the this compound molecule facilitates its use in synthesizing fused polycyclic systems. The amino and hydroxyl groups can participate in intramolecular or intermolecular cyclization reactions to form additional rings fused to the parent thieno[3,2-b]pyridine core. This strategy is a powerful method for accessing novel, multi-ring heterocyclic systems that are often difficult to synthesize through other means.

Research on analogous scaffolds, such as 4,5,6,7-tetrahydrothieno[3,2-b]pyridine, demonstrates the potential for this chemical framework to serve as a launchpad for creating fused systems like 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridines. mdpi.com Similarly, the functional groups on this compound can be envisioned as handles for annulation strategies, where new rings are built onto the existing bicyclic structure. These reactions can lead to the formation of complex, rigid, and planar molecules with unique three-dimensional shapes and properties.

Development of Chemical Probes for Biological Systems

The thieno[3,2-b]pyridine scaffold has been identified as an attractive core for the development of highly selective chemical probes for biological research, particularly for studying protein kinases. nih.govbohrium.comresearchgate.net Chemical probes are essential tools that allow researchers to investigate the function of specific proteins within complex biological systems.

The design of these probes often involves mapping the chemical space around the central thieno[3,2-b]pyridine pharmacophore. nih.govresearchgate.net The weak interaction of this core with the kinase hinge region enables diverse binding modes, which can be exploited to achieve high selectivity for a particular target. nih.govbohrium.com For example, compound MU1920, which is based on the thieno[3,2-b]pyridine scaffold, has been developed as a high-quality chemical probe for the kinase Haspin and is suitable for use in in vivo applications. nih.govresearchgate.net The development of such probes, derived from scaffolds like this compound, is crucial for advancing the understanding of cellular processes without focusing on therapeutic outcomes. nih.govbohrium.com

Potential in Materials Science: Exploration of Optoelectronic Properties and Polymer Synthesis

While research has heavily focused on the biological applications of thienopyridines, the core structure shares similarities with other fused thiophene (B33073) systems, like thieno[3,2-b]thiophene, that are widely explored in materials science. researchgate.netnih.gov Thieno[3,2-b]thiophene derivatives are known for their utility in optoelectronic applications, including organic field-effect transistors, organic solar cells, and polymer semiconductors. researchgate.netnih.gov These materials often exhibit favorable charge transport properties and tunable energy levels.

Given the structural analogy, the thieno[3,2-b]pyridine scaffold is a promising candidate for exploration in materials science. The introduction of the nitrogen atom into the fused ring system can modulate the electronic properties, such as the HOMO/LUMO energy levels, compared to its all-thiophene counterpart. mdpi.com This tuning can lead to new materials with unique optical and electronic characteristics. This compound, with its reactive functional groups, could serve as a monomer for the synthesis of novel conducting polymers or as a building block for small-molecule organic semiconductors with tailored optoelectronic properties.

Table: Optoelectronic Properties of Related Fused Thiophene Systems Data illustrates the potential of the general scaffold class in materials science.

Compound ClassApplicationKey Properties Investigated
Thieno[3,2-b]thiophene DerivativesOrganic Solar Cells, OFETsEnergy levels, charge mobility, optical absorption researchgate.netnih.gov
Dithieno[3,2-b:2′,3′-d]thiophene (DTT) DerivativesSolution-Processable SemiconductorsThermal stability, optical band gap, field-effect performance mdpi.com
Thieno[3,4-b]thiophene (TbT) Based MoleculesNIR Fluorescent MaterialsQuinoid-resonance effect, photophysical properties acs.org

Role in the Discovery of Novel Chemical Entities for Academic Research

The this compound compound and its broader scaffold class play a significant role in academic research by providing a versatile platform for the discovery of novel chemical entities. nih.govresearchgate.net Its utility as a building block allows for the systematic synthesis of new molecules with diverse functionalities. nih.govmdpi.com This enables researchers to conduct structure-activity relationship (SAR) studies, which are fundamental to understanding how a molecule's chemical structure relates to its properties.

The scaffold's adaptability makes it a valuable tool for exploring new chemical space. It has been used as a template for creating highly selective kinase inhibitors for underexplored protein kinases, thereby providing new tools for chemical biology. nih.govresearchgate.net The exploration of such scaffolds contributes to the fundamental knowledge base of organic chemistry, medicinal chemistry, and materials science by providing new molecular structures, synthetic methodologies, and insights into the properties of fused heterocyclic systems. mdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of thienopyridine systems is well-documented, often relying on classical condensation and cyclization reactions. researchgate.net Future research could focus on developing more sustainable and efficient synthetic strategies for 6-Aminothieno[3,2-b]pyridin-7-ol (B6223559). This includes the exploration of:

Catalysis: Utilizing novel catalysts, including transition metals or organocatalysts, to facilitate key bond-forming steps under milder conditions. researchgate.net

Flow Chemistry: Adapting synthetic routes to continuous flow systems, which can offer better control over reaction parameters, improve safety, and allow for easier scalability.

Bio-catalysis: Investigating the use of enzymes for specific transformations, offering high selectivity and environmentally benign reaction conditions.

A key challenge will be the regioselective introduction of the amino and hydroxyl groups onto the thieno[3,2-b]pyridine (B153574) scaffold, a task that current methods may not efficiently address.

Exploration of Less Common Reaction Pathways and Transformation

Beyond established synthetic routes, the reactivity of the this compound nucleus is largely unexplored. The electron-rich nature of the bicyclic system, enhanced by the amino substituent, suggests a rich reaction chemistry. A particularly intriguing area for future study is its behavior under oxidative conditions.

For instance, research on the isomeric 3-aminothieno[2,3-b]pyridine-2-carboxamides has revealed an unusual oxidative dimerization when treated with sodium hypochlorite (B82951) (bleach). nih.gov This reaction proceeds through a complex cascade, forming novel polyheterocyclic structures in a highly stereoselective manner. nih.gov Investigating whether this compound undergoes similar or different complex transformations could lead to the discovery of unique molecular architectures with novel properties. Other potential avenues include:

Electrophilic substitution reactions to probe the reactivity of the thiophene (B33073) and pyridine (B92270) rings.

Palladium-catalyzed cross-coupling reactions to introduce diverse substituents at various positions.

Photochemical reactions to access unique excited-state chemistry.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

The structure of this compound allows for potential dynamic processes, such as keto-enol tautomerism involving the 7-ol group and the adjacent pyridine nitrogen. Furthermore, derivatives with bulky substituents could exhibit restricted rotation (atropisomerism). Advanced spectroscopic techniques would be essential to study these phenomena.

In a related study on dimerized thienopyridines, temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy was employed to analyze the line shapes of proton signals. nih.gov This allowed for the calculation of kinetic and activation parameters for intramolecular rotation, providing deep insight into the dynamic behavior of the molecule. nih.gov Similar techniques could be applied to derivatives of this compound to:

Quantify the equilibrium between tautomers under different conditions.

Determine the energy barriers for bond rotation.

Characterize intermolecular interactions in solution and the solid state.

Deeper Integration of Machine Learning and AI in Compound Design and Prediction

Computational chemistry is a powerful tool in modern drug discovery and materials science. For this compound, the integration of machine learning (ML) and artificial intelligence (AI) represents a significant opportunity. Building on preliminary in silico experiments performed on related heterocyclic systems, which have been used to predict promising candidates for biological screening, AI can accelerate research significantly. nih.gov

Future research could leverage AI and ML for:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives.

De Novo Design: Using generative models to design new molecules based on the this compound scaffold with optimized properties.

Reaction Prediction: Predicting the outcomes of unexplored reactions and identifying optimal conditions for novel synthetic transformations.

Property Prediction: Forecasting key physicochemical properties, such as solubility and lipophilicity, which are crucial for pharmaceutical development. researchgate.net

Investigation of Solid-State Properties and Polymorphism

The arrangement of molecules in the solid state can profoundly impact the physical properties of a compound, including its solubility, stability, and bioavailability. For a potential pharmaceutical candidate, a thorough investigation of the solid-state properties of this compound is crucial. This involves:

Polymorph Screening: A systematic search for different crystalline forms (polymorphs) of the compound.

Crystal Structure Analysis: Using single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of molecules in each polymorphic form.

Characterization of Physical Properties: Studying how polymorphism affects properties like melting point, dissolution rate, and stability.

Furthermore, related heterocyclic systems, such as tetrahydrothienoisoquinoline derivatives, have been investigated for their application as fluorescent materials for textiles. researchgate.net This suggests that the solid-state photophysical properties of this compound and its derivatives could be a fruitful area of research, potentially leading to applications in materials science, such as organic light-emitting diodes (OLEDs) or sensors.

Expansion of Applications in Diverse Chemical Fields

While the thienopyridine scaffold is most famously associated with antiplatelet agents like clopidogrel (B1663587) and prasugrel (B1678051) that target the P2Y12 receptor, the potential applications are far broader. wikipedia.orgnih.gov The unique substitution pattern of this compound may unlock activities in different biological and material domains.

Future investigations should explore its potential as:

Kinase Inhibitors: Many heterocyclic compounds are potent kinase inhibitors, and related 3,6-diaminothieno[2,3-b]pyridines have been identified as inhibitors of GSK-3 and other kinases. nih.gov

CNS-Active Agents: Other classes of thienopyridines, such as 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines, have been explored as modulators of adenosine (B11128) receptors, which are important targets in the central nervous system. nih.gov

Antimicrobial or Antiviral Agents: The thienopyridine nucleus is present in compounds with a wide range of bioactivities, including antimicrobial and antiviral properties. researchgate.net

Agrochemicals: Given that some sulfur-containing heterocycles have applications in agriculture, exploring the potential of this compound in this area could yield interesting results.

Functional Materials: As mentioned, the potential for fluorescence could lead to applications in optoelectronics and sensing. researchgate.net

Q & A

Q. What are the established synthetic routes for 6-Aminothieno[3,2-b]pyridin-7-ol, and how can purity be optimized?

The synthesis typically involves cyclization and functionalization steps. For example:

  • Step 1 : React thiophene derivatives with aminopyridine precursors under reflux conditions using NaOEt (sodium ethoxide) as a base in ethanol .
  • Step 2 : Purify the product via recrystallization from ethanol or chloroform to achieve ≥95% purity (HPLC). Monitor reaction progress using TLC or in-situ NMR .
  • Key Reagents : Ethanol, NaOEt, and HCl for neutralization.

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry using 1H^1H- and 13C^{13}C-NMR, focusing on aromatic proton shifts (δ 6.5–8.5 ppm) and amine group signals .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or HRMS, targeting the [M+H]+^+ ion.
  • IR Spectroscopy : Identify hydroxyl (-OH) and amine (-NH2_2) stretches (3200–3500 cm1^{-1}) .

Q. What are the stability and storage recommendations for this compound?

  • Stability : Susceptible to oxidation and hygroscopic degradation. Store under inert gas (N2_2/Ar) at -20°C.
  • Handling : Use desiccants and moisture-free solvents. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact the biological activity of this compound analogs?

  • Case Study : Replacing the hydroxyl group with methoxy reduces solubility but enhances blood-brain barrier penetration in CNS-targeted analogs .
  • Methodology : Synthesize derivatives via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and evaluate IC50_{50} values in enzyme inhibition assays .

Q. What pharmacological targets are associated with this compound?

  • Potential Targets : Kinases (e.g., EGFR/HER2) due to structural similarity to pyridopyrimidine inhibitors. Use competitive binding assays with ATP analogs .
  • Validation : Perform SPR (surface plasmon resonance) to measure binding affinity (Kd_d) .

Q. How can researchers design bioassays to evaluate its inhibitory activity?

  • Kinase Assay Protocol :
    • Incubate 10 µM compound with EGFR/HER2 kinase and ATP in 96-well plates.
    • Quantify phosphorylation via ELISA or fluorescence polarization .
  • Data Interpretation : Normalize activity to positive controls (e.g., gefitinib) and calculate dose-response curves .

Q. How should contradictory data in synthesis yields or bioactivity be resolved?

  • Root Cause Analysis :
    • Synthesis : Check for side reactions (e.g., dimerization) via LC-MS. Optimize reaction time/temperature .
    • Bioactivity : Verify assay reproducibility and compound stability in buffer (e.g., DMSO stock oxidation) .

Q. What in vivo models are suitable for studying its pharmacokinetics?

  • Rodent Models : Administer orally (10 mg/kg) and measure plasma concentration via LC-MS/MS. Assess half-life (t1/2_{1/2}) and bioavailability (F%) .
  • Metabolite Identification : Use microsomal incubation (CYP450 enzymes) to detect hydroxylated or glucuronidated metabolites .

Q. Are computational methods applicable for predicting its binding modes?

  • Docking Studies : Use AutoDock Vina to model interactions with kinase active sites (PDB: 1M17). Prioritize hydrogen bonds with catalytic lysine residues .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes .

Q. What safety protocols are essential during handling?

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to minimize inhalation of fine dust.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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